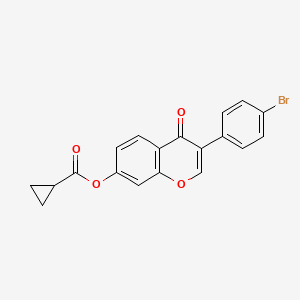

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

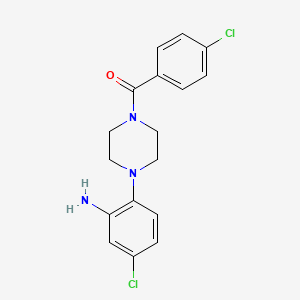

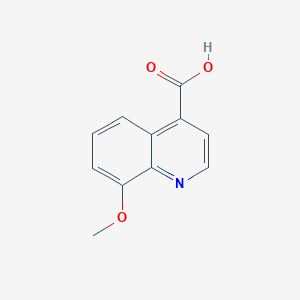

The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a chromen-7-yl group, a cyclopropanecarboxylate group, and a 4-bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The chromen-7-yl group is a bicyclic structure containing a benzene ring fused to a heterocyclic pyran ring. The 4-bromophenyl group is a benzene ring with a bromine atom at the 4-position. The cyclopropanecarboxylate group is a three-membered ring attached to a carboxylate group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the bromine atom in the 4-bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions . The carboxylate group in the cyclopropanecarboxylate could participate in various reactions involving carboxylic acids and their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学研究应用

Liquid Crystalline Materials

3-(4-Bromophenyl)-isoxazol-5(4H)-one: serves as a versatile building block for liquid crystal oligomers and polymers. Liquid crystals, often considered a fourth state of matter, exhibit anisotropic behavior and find applications in technologies such as liquid crystal displays (LCDs) . Researchers have synthesized comb-shaped methacrylate oligomers based on this compound, which display a smectic A mesophase (SmA) above a soft crystal phase (CrE). Additionally, main-chain liquid crystal polymers (MCLCPs) have been prepared using this key intermediate .

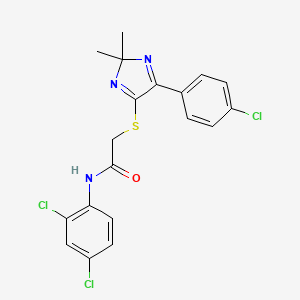

Antimicrobial and Anticancer Derivatives

Efforts to combat drug resistance by pathogens and cancer cells have led to the study of pharmacological activities of newly synthesized derivatives3-(4-Bromophenyl)-isoxazol-5(4H)-one derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have shown promise in antimicrobial and anticancer applications .

Electrochemical Transformations

In a recent study, researchers investigated the electrochemically induced multicomponent transformation of 3-(4-bromophenyl)-isoxazol-5(4H)-one along with other reactants. The resulting product exhibited interesting structural features, including a pyran ring system, and could have potential applications in materials science or organic synthesis .

Functional Materials

Given its heterocyclic nature, 3-(4-bromophenyl)-isoxazol-5(4H)-one offers opportunities for designing functional materials. Researchers explore its use in organic semiconductors, thin film deposition, and other applications where processability, chemical resistance, and functionality are crucial .

Synthetic Chemistry

Beyond specific applications, the synthesis of diverse functional compounds using isoxazolines and isoxazoles remains an exciting avenue. Researchers can tailor molecular structures for various practical applications, including pharmaceuticals and materials science .

作用机制

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been reported to interact with various biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system .

Mode of Action

For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission .

Biochemical Pathways

For instance, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways, affecting the production of reactive oxygen species (ROS) and lipid peroxidation .

Result of Action

Similar compounds have been associated with various biological and pharmacological activities, including antioxidant, antitumor, and anti-neurotoxic potential .

属性

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWXBCNLXWBJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)

![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)

![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)

![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)